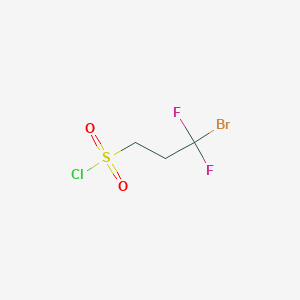

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

3-bromo-3,3-difluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClF2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGYIASJZQFUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of 3,3-difluoropropane-1-sulfonyl chloride with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Analyse Des Réactions Chimiques

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to form 3-bromo-3,3-difluoropropane-1-sulfonic acid or its corresponding sulfonate salts.

Oxidation Reactions: Oxidation of the bromine atom can lead to the formation of 3,3-difluoropropane-1-sulfonyl fluoride.

Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonate or sulfonamide derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s linear structure contrasts with spirocyclic analogs, which exhibit constrained geometries that may limit conformational flexibility in reactions .

Nickel-Catalyzed Reactions

For example, 3-bromo-3,3-difluoropropene undergoes nickel-catalyzed γ-selective arylation, attributed to the electron-withdrawing effects of fluorine and bromine stabilizing transition states at the γ-position .

Comparative Reactivity

- Sulfonyl Fluorides vs. Chlorides : Spirocyclic sulfonyl fluorides (e.g., C₉H₁₃FO₂S) exhibit slower hydrolysis rates compared to sulfonyl chlorides due to weaker electrophilicity, making the latter more reactive in aqueous conditions .

- Bromo-Fluoro Synergy : The combination of bromine and fluorine in the target compound may facilitate radical or nucleophilic pathways, as seen in multicomponent carbodifluoroalkylation reactions of electron-deficient alkenes .

Physical Properties

- Molecular Weight : At 257.48 g/mol, the compound is heavier than spirocyclic analogs (e.g., 204.27 g/mol for C₉H₁₃FO₂S), likely due to the bromine atom and additional chlorine .

- Solubility : Sulfonyl chlorides are generally polar and soluble in aprotic solvents (e.g., DCM, THF), but the bromo-fluorine substituents may reduce solubility compared to purely hydrocarbon-based sulfonyl chlorides.

Activité Biologique

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with significant potential in various biological applications. Its unique structure, which includes both bromine and difluoropropane moieties, suggests that it may exhibit interesting biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride is . The compound is characterized by the presence of a sulfonyl chloride functional group, which is known to be reactive and can participate in various chemical reactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄BrClF₂O₂S |

| Molecular Weight | 195.48 g/mol |

| SMILES | C(CS(=O)(=O)Cl)C(F)(F) |

| InChI Key | YOACIDRNEANCHK-UHFFFAOYSA-N |

Biological Activity

The biological activity of 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride has been explored in various studies, focusing on its potential as a reactive intermediate in drug synthesis and its effects on biological systems.

The sulfonyl chloride group in this compound can act as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity can be harnessed to create novel compounds with desired biological properties. The introduction of fluorine atoms may enhance the lipophilicity and metabolic stability of the resultant compounds, making them more effective in biological applications.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonyl chlorides similar to 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : Research on fluorinated sulfonamides demonstrated their ability to inhibit certain enzymes involved in metabolic pathways. The structural similarity of these compounds to 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride implies that it may also serve as an enzyme inhibitor, potentially impacting pathways relevant to cancer or infectious diseases.

Toxicological Profile

While specific toxicity data for 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride is limited, related compounds have shown varying degrees of toxicity. The presence of the sulfonyl chloride group often correlates with irritant properties and potential mutagenicity. Therefore, handling this compound requires appropriate safety measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.